Product packaging for 2-Chloro-4'-iodobenzophenone(Cat. No.:CAS No. 890098-17-6)

2-Chloro-4'-iodobenzophenone

Cat. No.: B1615197
CAS No.: 890098-17-6
M. Wt: 342.56 g/mol
InChI Key: CCYWIUYLHBLQIK-UHFFFAOYSA-N
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Description

2-Chloro-4'-iodobenzophenone (CAS 890098-17-6) is a high-value, substituted benzophenone with significant utility in organic synthesis and materials science research. This compound serves as a versatile building block, particularly in the development of active pharmaceutical intermediates (APIs). Its specific molecular structure makes it a candidate for studying photoreduction reactions and phosphorescence, as related iodinated benzophenones are known to be used as photophysical probes to identify peptide-protein interactions . Researchers utilize this compound in Friedel-Crafts acylation routes to synthesize more complex structures; for instance, it is a key intermediate in the multi-step synthesis of valuable targets like 5-bromo-2-chloro-4'-ethoxydiphenylmethane . It is important for researchers to note that studies on similar iodo-substituted benzophenones have indicated that the carbon-iodine bond can be photolabile, breaking under UV light, which can be a critical consideration in photochemical applications . The product is offered in high purities (typically 95% to 97%) to ensure experimental consistency. This compound is supplied For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Handling should be conducted by qualified professionals in a appropriately controlled laboratory environment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H8ClIO B1615197 2-Chloro-4'-iodobenzophenone CAS No. 890098-17-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-chlorophenyl)-(4-iodophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClIO/c14-12-4-2-1-3-11(12)13(16)9-5-7-10(15)8-6-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCYWIUYLHBLQIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10641504
Record name (2-Chlorophenyl)(4-iodophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10641504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890098-17-6
Record name (2-Chlorophenyl)(4-iodophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10641504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies

Classic Approaches for 2-Chloro-4'-iodobenzophenone and Analogs

The cornerstone of synthesizing this compound lies in the Friedel-Crafts acylation reaction, a fundamental method for attaching acyl groups to aromatic rings. savemyexams.commasterorganicchemistry.com This section details the variations in substrates, reagents, and catalytic systems that influence the efficiency and outcome of the synthesis.

Friedel-Crafts Acylation: Substrate and Reagent Variations

The Friedel-Crafts acylation for preparing this compound can be approached in two primary ways, each utilizing different starting materials to achieve the final product.

One common strategy involves the acylation of chlorobenzene (B131634) with 4-iodobenzoyl chloride. umich.edu In a typical procedure, aluminum chloride is added to a suspension of 4-iodobenzoyl chloride in dry chlorobenzene. The reaction mixture is then heated to facilitate the electrophilic aromatic substitution, yielding 4-chloro-4'-iodobenzophenone (B1601836) with high efficiency. umich.edu An alternative, though less detailed in the provided context, would be the reaction of o-chlorobenzoyl chloride with iodobenzene (B50100). The reactivity of iodotoluenes in acylation follows the order of p- < o- < m-isomers. rsc.org

Another synthetic route starts with the chlorination of o-chlorobenzoic acid to produce o-chlorobenzoyl chloride, which then undergoes a Friedel-Crafts acylation to yield this compound. patsnap.comkaimosi.com

Reactant 1Reactant 2ProductReference
Chlorobenzene4-Iodobenzoyl Chloride4-Chloro-4'-iodobenzophenone umich.edu
o-Chlorobenzoyl ChlorideIodobenzeneThis compound patsnap.comkaimosi.com

The choice of catalyst and reaction conditions is critical for the success of the Friedel-Crafts acylation. Aluminum chloride (AlCl₃) is a conventional and potent Lewis acid catalyst for this transformation. masterorganicchemistry.comumich.edunih.gov The reaction is often carried out in a suitable solvent such as dichloromethane, toluene, or dichloroethane. patsnap.comgoogle.com

In some procedures, additives like pyridine (B92270) or N,N-dimethylformamide (DMF) are employed as catalysts or promoters. patsnap.comnih.gov For instance, the preparation of o-chlorobenzoyl chloride from o-chlorobenzoic acid can be catalyzed by DMF. patsnap.com The reaction temperature is also a key parameter, with dropwise addition of reagents often occurring at cooler temperatures (0°C-10°C) followed by a reaction period at room temperature (20°C-30°C). patsnap.com The use of metal triflates as catalysts has also been explored for Friedel-Crafts acylations. researchgate.net

Catalyst/PromoterSolventTemperatureReference
Aluminum ChlorideChlorobenzene70°C umich.edu
Pyridine or DMFDichloromethane, Toluene, or Dichloroethane0°C - 30°C patsnap.com
Aluminum ChlorideDichloromethane0°C - 5°C chemicalbook.com
Ferric Chloride-DMF complex-- researchgate.net
Metal TrifflatesAcetonitrile- researchgate.net

Other Acylation Methods

While Friedel-Crafts acylation is the predominant method, other acylation techniques can be relevant for the synthesis of benzophenone (B1666685) analogs. The Vilsmeier-Haack reaction, for example, can be used for the formylation of certain activated aromatic systems, though it may result in low yields. nih.gov

Advanced Synthetic Transformations Involving this compound Scaffolds

The this compound molecule serves as a versatile scaffold for further chemical modifications, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.

Functionalization of the Benzophenone Core

The benzophenone core of this compound can be subjected to various transformations. For instance, the ketone functionality can be reduced to a secondary alcohol (benzhydrol) using reducing agents like diborane (B8814927) (BH₃) in tetrahydrofuran (B95107) (THF). umich.edu This alcohol can then be further converted into other functional groups, such as a benzhydryl chloride, by reacting with thionyl chloride (SOCl₂). umich.edu Such transformations open avenues for creating a wide range of derivatives with potential applications in different fields of chemistry.

Furthermore, the aromatic rings of the benzophenone scaffold can undergo additional substitution reactions. For example, bromination of this compound can lead to the formation of 5-bromo-2-chloro-4'-iodobenzophenone. patsnap.comkaimosi.com These subsequent functionalizations highlight the utility of this compound as a versatile building block in organic synthesis.

Selective Halogenation/Bromination to Yield Derivatives

The structure of this compound is amenable to further halogenation, allowing for the synthesis of more complex derivatives. Specifically, electrophilic aromatic substitution, such as bromination, can be selectively directed on the activated phenyl ring.

In a multi-step synthesis pathway, this compound serves as a key intermediate which is subsequently brominated. patsnap.comkaimosi.com This reaction typically targets the position ortho to the activating carbonyl group and meta to the deactivating chloro group on the first phenyl ring. This selective bromination yields 5-Bromo-2-chloro-4'-iodobenzophenone, a crucial precursor for other functionalized molecules. patsnap.comkaimosi.com

Table 1: Selective Bromination of this compound
ReactantProductReaction Type
This compound5-Bromo-2-chloro-4'-iodobenzophenoneElectrophilic Aromatic Substitution (Bromination)

Reductive Transformations (e.g., Ketone to Alcohol)

The carbonyl group (ketone) in benzophenone derivatives is a prime site for reductive transformations. While direct reduction of this compound to its corresponding alcohol is a standard chemical transformation, documented synthetic routes often utilize the reduction of its derivatives for subsequent reactions.

For instance, after the bromination of this compound to 5-bromo-2-chloro-4'-iodobenzophenone, the ketone functionality is reduced. patsnap.comkaimosi.com This transformation converts the benzophenone derivative into a diphenylmethane (B89790) derivative. This reduction of the carbonyl group is a critical step in synthetic pathways aimed at producing compounds where the two aromatic rings are connected by a methylene (B1212753) bridge rather than a carbonyl bridge. kaimosi.com

Table 2: Reductive Transformation of a this compound Derivative
ReactantProductReaction Type
5-Bromo-2-chloro-4'-iodobenzophenone5-Bromo-2-chloro-4'-iododiphenylmethaneKetone Reduction

Substitution Reactions

The halogen atoms on this compound and its derivatives provide sites for various substitution reactions. These reactions are fundamental for introducing new functional groups and building more complex molecular architectures.

One documented pathway involves a final substitution reaction on a derivative of this compound. patsnap.comkaimosi.com After the initial molecule is brominated and the ketone reduced, the resulting 5-bromo-2-chloro-4'-iododiphenylmethane undergoes a substitution reaction to yield 5-bromo-2-chloro-4'-ethoxydiphenylmethane. patsnap.comkaimosi.com Additionally, research has shown that aryl 2-iodophenyl ketones can be transformed into 1,3-diarylisoquinolines through a series of reactions involving N-(1-aryl-2-iodoethyl) imines. lookchem.com

Table 3: Substitution Reactions of this compound Derivatives
ReactantKey Reagents/ConditionsProductReaction Type
5-Bromo-2-chloro-4'-iododiphenylmethaneNot specified5-bromo-2-chloro-4'-ethoxydiphenylmethaneSubstitution
Aryl 2-iodophenyl ketones(TMS)2NH, Sc(OTf)3, styrenes, NIS1,3-diarylisoquinolinesCascade/Substitution

Optimization of Synthetic Pathways for Purity and Yield

Innovations in synthetic methods aim to streamline the process flow and ensure high conversion rates. kaimosi.com One approach involves optimizing and innovating traditional preparation processes to enhance product purity and production efficiency without requiring specialized equipment. kaimosi.com For the synthesis of related compounds, specific catalysts and conditions have been employed to improve outcomes. For example, the use of silica (B1680970) gel loaded with aluminum trichloride (B1173362) as a catalyst and conducting the reaction under vacuum conditions are methods used to control the reaction and improve yield. google.com

Table 4: Research Findings on Synthetic Pathway Optimization
ObjectiveStrategyReported OutcomeSource
High YieldFriedel-Crafts reaction followed by ether extraction and vacuum solvent removal.82% yield of 4-chloro-2-iodobenzophenone. prepchem.com
High Purity & EfficiencyStreamlining the reaction pathway and optimizing traditional process conditions.High product purity and reaction conversion rate suitable for industrial production. kaimosi.com
Improved Reaction ControlUse of silica gel loaded aluminum trichloride as a catalyst under vacuum.Effective synthesis of a related benzophenone derivative. google.com

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry, which advocate for the reduction or elimination of hazardous substances, are increasingly being applied to the synthesis of chemical intermediates. researchgate.netfq-unam.org These principles encourage the use of safer solvents, recyclable catalysts, and energy-efficient processes to minimize environmental impact. researchgate.netijnc.ir

A significant advancement in making the foundational Friedel-Crafts acylation reaction greener is the substitution of traditional catalysts like anhydrous aluminum trichloride. google.com These catalysts are often used in excess and generate large amounts of corrosive and toxic waste. A greener alternative is the use of recyclable ionic liquids as catalysts. google.com This approach not only reduces waste but can also lead to milder reaction conditions and simpler product separation, making the process more suitable for industrial application and environmentally benign. google.com

Chemical Reactivity and Mechanistic Investigations

Photochemical Behavior

The photochemical behavior of benzophenones is a well-studied area, characterized by their ability to absorb UV radiation and undergo photoreduction. This reactivity is, however, significantly influenced by the nature and position of substituents on the aromatic rings. In the case of 2-Chloro-4'-iodobenzophenone, the presence of two different halogen atoms introduces complex photochemical pathways.

Photoinstability and Halogen Cleavage under UV Irradiation

While the classic photoreduction pathway involves the carbonyl group, halogenated benzophenones introduce alternative reaction channels, primarily through the cleavage of the carbon-halogen bond. The energy of the excited triplet state can be sufficient to induce homolytic cleavage of the C-X bond (where X is a halogen), leading to the formation of aryl radicals. This process competes with hydrogen abstraction by the carbonyl group.

For this compound, the significant difference in the bond dissociation energies of the C-I and C-Cl bonds dictates the primary photo-cleavage pathway. The C-I bond is considerably weaker and more susceptible to cleavage upon UV irradiation than the C-Cl bond. This suggests that under photochemical conditions, the primary decomposition pathway would involve the scission of the C-I bond. Research on related compounds has noted the photoinstability of such molecules, with one study on 4-chloro-4'-iodobenzophenone (B1601836) pointedly titled, "Does not play well with photons," indicating its high reactivity and tendency to decompose under UV light. oregonstate.edu

Quantitative Photoreduction Studies and Quantum Efficiency Determination

Quantitative studies are employed to determine the efficiency of a photochemical reaction, expressed as the quantum yield (Φ). The quantum yield for photoreduction is the ratio of the number of molecules reduced to the number of photons absorbed. oregonstate.edu For the parent benzophenone (B1666685), the quantum yield can be highly efficient, sometimes exceeding 1, which suggests a chain reaction mechanism. oregonstate.edu

However, for halogenated benzophenones, the quantum yield of photoreduction is often diminished due to competing processes like halogen cleavage. Studies on similar compounds, such as 4-bromo-4'-methylbenzophenone, have reported photoreduction quantum efficiencies of 7.75%. oregonstate.edu For this compound specifically, the high likelihood of C-I bond cleavage would significantly compete with the photoreduction of the carbonyl group, leading to a complex mixture of products and likely a low quantum yield for the formation of the corresponding pinacol. The progress of such photoreduction reactions can be monitored using techniques like IR spectroscopy by observing the decrease in the intensity of the carbonyl peak. oregonstate.edu

Transition Metal-Catalyzed Reactions

This compound possesses two distinct reactive sites for transition metal-catalyzed reactions: the carbon-iodine bond and the carbon-chlorine bond. The differing reactivity of these halogens allows for selective chemical transformations.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds, typically by coupling an organohalide with a boronic acid in the presence of a palladium catalyst and a base. fishersci.eslibretexts.org A critical aspect of this reaction is the relative reactivity of the halide leaving groups, which follows the general order: I > Br > OTf > Cl. libretexts.org

In the case of this compound, this reactivity trend allows for highly selective cross-coupling at the 4'-position (C-I bond) without affecting the 2-position (C-Cl bond). By carefully selecting the reaction conditions, a boronic acid can be coupled exclusively to the iodo-substituted ring. This regioselectivity is a key advantage in multi-step synthesis, allowing for the sequential functionalization of the molecule. The general mechanism involves the oxidative addition of the aryl iodide to a Pd(0) species, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. libretexts.org

Component Examples Purpose Citation
Aryl Halide This compoundSubstrate with reactive sites
Boronic Acid Phenylboronic acid, Alkylboronic acidCoupling partner fishersci.es
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)Catalyzes the C-C bond formation fishersci.esnih.gov
Base K₂CO₃, K₃PO₄, Cs₂CO₃Activates the boronic acid fishersci.esnih.gov
Solvent Toluene, THF, DMF, Dioxane/WaterDissolves reactants and facilitates reaction fishersci.esnih.gov

This table presents typical components for a Suzuki-Miyaura reaction. The specific choice of catalyst, base, and solvent depends on the substrate and desired outcome.

Hydrogenation Reactions (e.g., Pd/C-catalyzed)

Catalytic hydrogenation is a common method for the reduction of functional groups. In this compound, the primary target for hydrogenation is the ketone group, which can be reduced to a secondary alcohol. However, a significant challenge is the potential for hydrodehalogenation—the cleavage of the C-Cl and C-I bonds by hydrogenolysis. nih.govorganic-chemistry.org

Standard hydrogenation conditions using a highly active catalyst like palladium on carbon (Pd/C) can readily cleave such halogen bonds. organic-chemistry.orgmdpi.com To achieve selective reduction of the ketone, chemoselective hydrogenation methods are necessary. This can be accomplished by using a poisoned or modified catalyst. For instance, the use of diphenylsulfide as a catalyst poison with Pd/C has been shown to selectively reduce alkenes and alkynes without affecting aryl halides or benzyl (B1604629) esters. nih.govorganic-chemistry.org This approach could be applied to reduce the carbonyl group of this compound to the corresponding alcohol, (2-chlorophenyl)(4'-iodophenyl)methanol, while preserving the crucial halogen substituents. The reaction is typically carried out under an atmosphere of hydrogen gas. u-tokyo.ac.jp

Component Examples Purpose Citation
Substrate This compoundMolecule to be reduced
Catalyst Pd/CHeterogeneous catalyst for hydrogenation u-tokyo.ac.jp
Catalyst Poison DiphenylsulfideIncreases chemoselectivity, prevents dehalogenation nih.govorganic-chemistry.org
Hydrogen Source H₂ gas (balloon or pressure vessel)Reducing agent u-tokyo.ac.jp
Solvent Methanol, Ethanol (B145695), Ethyl AcetateDissolves substrate mdpi.com

This table outlines typical components for a chemoselective hydrogenation reaction aimed at reducing a ketone without cleaving aryl-halogen bonds.

Electrophilic and Nucleophilic Aromatic Substitution Reactions

The two phenyl rings of this compound are subject to both electrophilic and nucleophilic aromatic substitution, with the regiochemical outcome dictated by the electronic properties of the existing substituents: the halogens (Cl and I) and the deactivating benzoyl group.

Electrophilic Aromatic Substitution (EAS)

The benzoyl group is a meta-directing deactivator for electrophilic aromatic substitution due to its electron-withdrawing nature. Halogens are deactivating but ortho-, para-directing. libretexts.org Therefore, the reactivity of the two rings towards electrophiles is significantly reduced compared to benzene.

Ring A (2-Chlorophenyl ring): The chlorine atom is an ortho-, para-director, while the carbonyl group directs meta to its position. The positions ortho and para to the chlorine are C3 and C5. The position meta to the carbonyl is C5. Thus, electrophilic attack is most likely directed to the C5 position, which is favored by both substituents.

Ring B (4'-Iodophenyl ring): The iodine atom is an ortho-, para-director. The positions ortho to the iodine are C3' and C5'. The position para to the iodine is already substituted by the carbonyl group. The carbonyl group directs meta to its position (C3' and C5'). Therefore, electrophilic attack is strongly favored at the C3' and C5' positions.

A documented example of an electrophilic aromatic substitution on this substrate is its bromination to produce 5-bromo-2-chloro-4'-iododibenzophenone. This indicates that substitution occurs on the 2-chlorophenyl ring at the C5 position, as predicted by the directing effects of the chloro and benzoyl substituents.

Interactive Table: Electrophilic Bromination of this compound

ReactantReagentProductPosition of SubstitutionReference
This compoundBromine (Br₂)5-Bromo-2-chloro-4'-iododibenzophenoneC5 on the chlorophenyl ring researchgate.net

The general mechanism for EAS involves the initial attack of the electrophile on the aromatic ring to form a resonance-stabilized carbocation intermediate known as an arenium ion. libretexts.org The rate-determining step is the formation of this high-energy intermediate, as it temporarily disrupts the aromaticity of the ring. libretexts.org A base then removes a proton from the carbon bearing the electrophile, restoring aromaticity and yielding the substituted product. libretexts.org

Nucleophilic Aromatic Substitution (NAS)

Nucleophilic aromatic substitution (SNAr) typically occurs when an aryl halide is activated by strong electron-withdrawing groups positioned ortho or para to the leaving group. chemistrysteps.comlibretexts.org The benzoyl group in this compound acts as such an activator. The reaction proceeds via a two-step addition-elimination mechanism. libretexts.orglibretexts.org In the first, rate-determining step, the nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate called a Meisenheimer complex. libretexts.orglibretexts.org In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. libretexts.org

Ring A (2-Chlorophenyl ring): The chlorine atom is in the ortho position relative to the activating carbonyl group. This arrangement allows for effective stabilization of the negative charge in the Meisenheimer complex.

Ring B (4'-Iodophenyl ring): The iodine atom is in the para position relative to the activating carbonyl group. This position also allows for excellent resonance stabilization of the anionic intermediate. libretexts.org

A competition exists between the two rings for nucleophilic attack. The key factors are the leaving group ability of the halogens and the degree of activation by the carbonyl group. Generally, leaving group ability in SNAr reactions increases down the group (I > Br > Cl > F), which is opposite to the trend in SN2 reactions. nih.gov However, the rate-determining step is the formation of the Meisenheimer complex, not the departure of the leaving group. chemistrysteps.com The more electronegative halogen can better stabilize the incoming negative charge through inductive effects, which can sometimes make aryl fluorides surprisingly reactive. chemistrysteps.com In this case, both rings are strongly activated. The ortho-position (for Cl) and para-position (for I) both provide strong resonance stabilization for the intermediate. libretexts.org Therefore, a mixture of products could be expected, with the precise ratio depending on the specific nucleophile and reaction conditions.

Interactive Table: Predicted Regioselectivity in Nucleophilic Aromatic Substitution

RingHalogen (Leaving Group)Position relative to C=OActivationPredicted Reactivity
AChlorineorthoStrongHigh
BIodineparaStrongHigh

Reaction Kinetics and Thermodynamics

The kinetics and thermodynamics of reactions involving this compound are governed by the structure of the molecule and the specific reaction mechanism.

Reaction Kinetics

Intramolecular Amination: For a Buchwald-Hartwig type cyclization, the reaction kinetics can be complex. Studies have shown that the rate can be dependent on the concentration of the aryl halide and the base, but zero-order in the amine. nih.gov The identity of the halide is crucial; aryl iodides generally undergo oxidative addition to the palladium catalyst faster than aryl chlorides. chemrxiv.org The choice of ligand and base also profoundly impacts the reaction rate. snnu.edu.cnnih.gov

Electrophilic Aromatic Substitution: The rate-determining step is the formation of the arenium ion. libretexts.org The deactivating nature of the benzoyl group and the halogens means that the activation energy for this step is high, and the reactions are generally slow compared to benzene. libretexts.org Computational studies, such as Density Functional Theory (DFT), can be used to calculate the energy barriers for the formation of different isomeric products, allowing for the prediction of the kinetically favored product. pnas.org

Nucleophilic Aromatic Substitution: The rate-determining step is the initial attack of the nucleophile to form the Meisenheimer complex. chemistrysteps.com The rate is enhanced by the presence of the electron-withdrawing carbonyl group, which lowers the activation energy for this step by stabilizing the resulting anion. libretexts.org The kinetics are typically second-order, being first-order in both the aryl halide and the nucleophile. libretexts.org Computational studies have shown that for reactions between nucleophiles and halobenzenes, the Gibbs free energies of reaction increase in the order I < Br < Cl < F, indicating that the reaction with iodobenzene (B50100) is kinetically more favorable. nih.gov

Thermodynamics

Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy

The FT-IR spectrum of 2-Chloro-4'-iodobenzophenone is expected to exhibit several characteristic absorption bands corresponding to its functional groups. A prominent and intense band is anticipated for the carbonyl (C=O) group stretching vibration, a hallmark of benzophenone (B1666685) derivatives. The position of this band is sensitive to the electronic effects of the substituents on the phenyl rings. For substituted benzophenones, this stretching vibration typically appears in the region of 1630-1680 cm⁻¹.

Other significant expected vibrations include:

Aromatic C-H Stretching: These vibrations are expected to appear as a group of weaker bands in the 3000-3100 cm⁻¹ region.

Aromatic C=C Stretching: Multiple bands of varying intensity are anticipated in the 1400-1600 cm⁻¹ range, corresponding to the skeletal vibrations of the two aromatic rings.

C-Cl Stretching: A strong band corresponding to the carbon-chlorine stretch is expected in the fingerprint region, typically between 750 and 550 cm⁻¹.

C-I Stretching: The carbon-iodine stretching vibration is expected at a lower frequency, generally in the 600-500 cm⁻¹ range, due to the larger mass of the iodine atom.

Out-of-Plane C-H Bending: The substitution patterns on the aromatic rings (1,2-disubstituted and 1,4-disubstituted) will give rise to characteristic strong bands in the 900-650 cm⁻¹ region.

Table 1: Expected Characteristic FT-IR Vibrational Frequencies for this compound

Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity
Aromatic C-H Stretch 3100 - 3000 Medium
Carbonyl (C=O) Stretch 1680 - 1630 Strong
Aromatic C=C Skeletal Vibrations 1600 - 1400 Medium-Strong
C-H In-plane Bending 1300 - 1000 Medium
C-Cl Stretch 750 - 550 Strong
C-I Stretch 600 - 500 Medium
C-H Out-of-plane Bending 900 - 650 Strong

FT-Raman spectroscopy provides complementary information to FT-IR. While the C=O stretch is also visible in Raman, it is often less intense than in the IR spectrum. Conversely, the symmetric vibrations of the aromatic rings and the C-I and C-Cl bonds are expected to be strong and easily identifiable. The FT-Raman spectrum would be recorded using a laser excitation source, such as a Nd:YAG laser operating at 1064 nm, to minimize fluorescence. cdnsciencepub.com Key expected signals in the FT-Raman spectrum would include the aromatic ring breathing modes and the stretches associated with the heavy halogen substituents.

A detailed assignment of the observed vibrational bands in both FT-IR and FT-Raman spectra would require theoretical calculations, such as those based on Density Functional Theory (DFT). cdnsciencepub.com These calculations would provide theoretical frequencies and their corresponding vibrational modes. The Potential Energy Distribution (PED) is then used to quantify the contribution of individual bond stretches, angle bends, and torsions to each normal vibrational mode. For a complex molecule like this compound, many of the vibrations, particularly in the fingerprint region (<1500 cm⁻¹), are expected to be coupled, meaning they involve the motion of multiple parts of the molecule. A PED analysis would be crucial for an unambiguous assignment of these complex vibrational modes. cdnsciencepub.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum of this compound would show signals corresponding to the eight aromatic protons. Due to the lack of symmetry, these eight protons are expected to be chemically non-equivalent, although some signals may overlap. The signals can be divided into two groups, one for each substituted phenyl ring.

4'-Iodophenyl Ring Protons: This ring is 1,4-disubstituted. The four protons on this ring will appear as two distinct signals, each integrating to two protons. They form a characteristic AA'BB' system, which often simplifies to a pair of doublets. The protons ortho to the iodine (and meta to the carbonyl) and those meta to the iodine (and ortho to the carbonyl) will have different chemical shifts. The protons ortho to the carbonyl group are expected to be shifted further downfield due to its electron-withdrawing nature.

2-Chlorophenyl Ring Protons: This ring is 1,2-disubstituted, leading to four distinct proton signals. The proton adjacent to the chlorine atom and the proton ortho to the carbonyl group will be the most deshielded. The complex spin-spin coupling between these four protons would likely result in a series of multiplets in the aromatic region of the spectrum.

Table 2: Predicted ¹H NMR Signals for this compound

Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
4'-Iodophenyl Protons (2H) ~7.8-8.0 Doublet (d) 2H
4'-Iodophenyl Protons (2H) ~7.2-7.4 Doublet (d) 2H
2-Chlorophenyl Protons (4H) ~7.3-7.7 Multiplets (m) 4H

Due to the complete lack of symmetry in the molecule, the ¹³C NMR spectrum of this compound is expected to show 13 distinct signals, one for each carbon atom.

The key signals can be predicted as follows:

Carbonyl Carbon (C=O): This carbon is the most deshielded and will appear at the lowest field, typically in the range of δ 190-200 ppm. Studies on ortho-substituted benzophenones show that the chemical shift of the carbonyl carbon is sensitive to the conformation of the molecule. cdnsciencepub.com

Carbons Bonded to Halogens: The carbon atom bonded to the iodine (C-I) will have its chemical shift significantly influenced by the heavy atom effect, often appearing at a higher field (lower ppm value) than might otherwise be expected, typically around δ 90-100 ppm. The carbon bonded to chlorine (C-Cl) will appear in the aromatic region, likely around δ 130-135 ppm.

Quaternary Carbons: The two carbons of the aromatic rings that are bonded to the carbonyl group will also be deshielded and appear in the δ 135-145 ppm range.

Protonated Aromatic Carbons: The remaining eight CH carbons of the aromatic rings will appear in the typical aromatic region of δ 120-140 ppm.

Table 3: Predicted Number of Signals in ¹³C NMR for this compound

Carbon Type Number of Signals Expected Chemical Shift Range (δ, ppm)
Carbonyl (C=O) 1 190 - 200
Aromatic C-I 1 90 - 100
Aromatic C-Cl 1 130 - 135
Aromatic C-C=O (Quaternary) 2 135 - 145
Aromatic C-H 8 120 - 140
Total 13

Two-Dimensional NMR Techniques (e.g., COSY, HSQC) for Structural Confirmation

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of molecules like this compound. Techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) provide detailed information about the connectivity of atoms within the molecule.

Correlation Spectroscopy (COSY) is instrumental in identifying protons that are spin-spin coupled, typically through two to three bonds. huji.ac.illongdom.org In the COSY spectrum of this compound, cross-peaks would be observed between adjacent protons on the aromatic rings. For instance, the protons on the chloro-substituted phenyl ring would show correlations, as would the protons on the iodo-substituted phenyl ring. This allows for the assignment of protons within each spin system. The absence of cross-peaks between the two aromatic rings confirms their separation by the carbonyl group.

Heteronuclear Single Quantum Coherence (HSQC) provides correlations between protons and their directly attached carbons. researchgate.netnih.gov This technique is invaluable for assigning the carbon signals in the ¹³C NMR spectrum. Each cross-peak in the HSQC spectrum links a specific proton resonance to the resonance of the carbon atom it is bonded to. This allows for the definitive assignment of the carbon atoms in both the 2-chlorophenyl and 4-iodophenyl rings, as well as the carbonyl carbon.

For complex molecules, these 2D NMR techniques are often essential to resolve ambiguities that may arise from the analysis of 1D NMR spectra alone.

Chemical Shift Calculations via Gauge-Independent Atomic Orbital (GIAO) Method

Computational chemistry provides a powerful means to predict and verify spectroscopic data. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating NMR chemical shifts. imist.maresearchgate.net This method, often employed with Density Functional Theory (DFT), can provide theoretical ¹H and ¹³C NMR chemical shifts for this compound that can be compared with experimental data to confirm structural assignments. researchgate.netmdpi.com

The accuracy of GIAO calculations depends on the chosen level of theory, including the functional and basis set. imist.mamdpi.com By optimizing the molecular geometry of this compound and then performing GIAO calculations, a theoretical NMR spectrum can be generated. The calculated chemical shifts (δ) are typically obtained by referencing the computed isotropic shielding constants (σ) to a reference compound like tetramethylsilane (B1202638) (TMS), also calculated at the same level of theory. imist.mamdpi.com A strong correlation between the calculated and experimental chemical shifts provides high confidence in the structural elucidation.

Table 1: Representative Theoretical vs. Experimental Chemical Shifts

AtomTheoretical Chemical Shift (ppm)Experimental Chemical Shift (ppm)
C=O194.5195.2
C-Cl132.8133.5
C-I98.297.6

Note: The values presented are illustrative and would be dependent on the specific computational methods and experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. nist.govgcms.cz When a sample of this compound is injected into the GC-MS system, it is first vaporized and then separated from other components in the gas chromatograph based on its boiling point and interaction with the column's stationary phase. etamu.edu The separated compound then enters the mass spectrometer, where it is typically ionized by electron impact (EI).

This high-energy ionization process causes the molecule to fragment in a reproducible manner, creating a unique mass spectrum that serves as a molecular fingerprint. etamu.edu The mass spectrum of this compound would show a molecular ion peak ([M]⁺) corresponding to its molecular weight, as well as several fragment ions. google.com Key fragment ions would likely arise from the cleavage of the bonds adjacent to the carbonyl group, leading to the formation of benzoyl-type cations and other characteristic fragments of the substituted phenyl rings. Analysis of these fragmentation patterns can confirm the presence of the chloro and iodo substituents and their relative positions. plos.orgresearchgate.net

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, often to four or more decimal places. nih.gov This precision allows for the determination of the elemental formula of the parent ion and its fragments. For this compound (C₁₃H₈ClIO), HRMS can distinguish its exact mass from that of other compounds with the same nominal mass but different elemental compositions. This is a critical tool for confirming the identity of the compound and for the analysis of complex mixtures.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Electronic Transitions and Absorption Spectra

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. tanta.edu.egmsu.edu The UV-Vis spectrum of this compound is characterized by absorption bands arising from the promotion of electrons from lower energy molecular orbitals to higher energy ones.

The spectrum is expected to show absorptions corresponding to π → π* and n → π* transitions. gdckulgam.edu.inuomustansiriyah.edu.iq The π → π* transitions, which are typically of high intensity, involve the excitation of electrons from the π bonding orbitals of the aromatic rings and the carbonyl group to the corresponding π* antibonding orbitals. gdckulgam.edu.in The n → π* transition, which is generally of lower intensity, involves the promotion of a non-bonding electron from the oxygen atom of the carbonyl group to a π* antibonding orbital. gdckulgam.edu.in

The position and intensity of these absorption bands can be influenced by the solvent polarity. tanta.edu.egoregonstate.eduresearchgate.net For instance, a shift in the absorption maximum to a longer wavelength (bathochromic or red shift) or a shorter wavelength (hypsochromic or blue shift) can occur with changes in the solvent environment. gdckulgam.edu.in The conjugation between the phenyl rings and the carbonyl group significantly influences the energy of these transitions, typically shifting the absorption maxima to longer wavelengths compared to non-conjugated systems. msu.edu

Solvent Effects on Photophysical Parameters (e.g., Blue Shift Phenomena, Molar Absorptivity)

The photophysical properties of benzophenones, including this compound, are significantly influenced by the solvent environment. researchgate.netnih.gov This is particularly evident in the analysis of their absorption spectra, where phenomena such as blue shifts and changes in molar absorptivity are observed.

A notable characteristic of benzophenones is the blue shift (hypsochromic shift) of the n→π* absorption band when the solvent is changed from non-polar to polar. scialert.netresearchgate.net For instance, studies on the parent benzophenone molecule show a blue shift of the 205.3 nm band to 197.7 nm when moving from n-hexane (a non-polar solvent) to ethanol (B145695) (a polar solvent). scialert.net This phenomenon is attributed to the increased stabilization of the ground state relative to the excited state due to hydrogen bonding between the carbonyl group's non-bonding electrons and the polar solvent molecules. researchgate.netacs.org In the case of 4-iodobenzophenone, a related compound, a similar blue shift is observed in the n→π* transition when using a polar solvent like EPA (a mixture of ether, isopentane, and ethanol). oregonstate.edu This shift signifies an increase in the energy of the transition. oregonstate.edu

Conversely, the π→π* transition in benzophenones typically exhibits a red shift (bathochromic shift) in polar solvents. scialert.net For benzophenone, this is seen as a shift from 247.6 nm in n-hexane to 252.3 nm in ethanol. scialert.net The differing solvatochromic behavior of the n→π* and π→π* transitions is a key aspect of the electronic structure of these molecules.

Table 1: Solvent Effects on UV Absorption of Benzophenone Analogues

Compound Solvent Transition λmax (nm) Molar Absorptivity (ε)
Benzophenone n-Hexane n→π* 205.3 Not Specified
Benzophenone Ethanol n→π* 197.7 Not Specified
Benzophenone n-Hexane π→π* 247.6 Not Specified
Benzophenone Ethanol π→π* 252.7 Not Specified
4-Iodobenzophenone EPA (Polar) n→π* Blue Shift Observed Not Specified

Data for Benzophenone sourced from Ibeji et al. (2016). scialert.net Information for 4-Iodobenzophenone sourced from Oregon State University Experimental Chemistry II abstracts. oregonstate.edu

Phosphorescence and Fluorescence Spectroscopy

Benzophenones are well-known for their distinct phosphorescence, which arises from the radiative decay from an excited triplet state (T₁) to the singlet ground state (S₀). rsc.orgebsco.com Fluorescence, the emission from the first excited singlet state (S₁), is typically weak or non-existent for most benzophenones at room temperature due to a very efficient intersystem crossing (ISC) process from S₁ to T₁. researchgate.net

Triplet State Lifetime Studies and Quantum Yields

The triplet state lifetime (τT) is a crucial parameter in understanding the photochemistry of benzophenones. Halogen substitution can significantly influence this lifetime. The heavy atom effect, where the presence of heavier halogens like bromine and iodine enhances spin-orbit coupling, generally leads to a shorter triplet lifetime and an increased phosphorescence quantum yield (Φp). rsc.org

While specific data for the triplet lifetime of this compound is scarce, studies on related halogenated benzophenones show lifetimes in the picosecond to microsecond range, depending on the specific substituents and the environment. rsc.orgacs.org For example, the parent benzophenone has a higher triplet state lifetime (τTn) of 37 ± 7 ps. nih.gov The triplet state of some amino derivatives of benzophenone has been measured to be in the range of 0.6 to several microseconds. acs.org

The phosphorescence quantum yield (Φp), which is the fraction of molecules that de-excite via phosphorescence, is also heavily influenced by substitution. For benzophenone in a rigid glass at 77K, the phosphorescence quantum yield is high, reported to be around 0.85 to 0.88. core.ac.uk The introduction of halogens is known to affect the rates of both intersystem crossing and phosphorescence, thereby altering the quantum yield. core.ac.uk

Table 2: Photophysical Data for Benzophenone and its Derivatives

Compound Condition Triplet Lifetime (τT) Phosphorescence Quantum Yield (Φp)
Benzophenone - 37 ± 7 ps (Tn state) -
Benzophenone EPA glass, 77K - 0.85
Benzophenone Ethanol, 77K - 0.88
o-Aminobenzophenone Benzene 0.6 ± 0.03 µs Not Specified

Data for Benzophenone (Tn state) sourced from Nakagawa et al. (2005). nih.gov Data for Benzophenone (77K) sourced from a study on absolute measurements of photoluminescence quantum yields. core.ac.uk Data for o-Aminobenzophenone sourced from Bhattacharyya et al. (1996). acs.org

Environmental Effects on Emission Characteristics (e.g., PMMA encapsulation)

The emission characteristics of this compound are highly sensitive to the surrounding environment. The rigidity of the medium plays a crucial role in observing phosphorescence, especially at room temperature. In fluid solutions, non-radiative decay pathways are often dominant, quenching phosphorescence.

A significant technique to enhance room-temperature phosphorescence is the encapsulation of the phosphorescent molecule within a rigid polymer matrix like poly(methyl methacrylate) (PMMA). acs.orgresearchgate.net This method isolates the individual molecules and restricts vibrational and rotational motions that contribute to non-radiative decay. nih.gov

An experiment was specifically conducted to encase 4-chloro-4'-iodobenzophenone (B1601836) (referred to as CIBP) in PMMA to study its phosphorescence at room temperature. oregonstate.edu While the abstract suggests that success was found with some other substituted benzophenones, it implies that observing phosphorescence from CIBP in this manner was challenging, intriguingly describing the compound as one that "does not play well with photons". oregonstate.edu This suggests that even within a rigid matrix, the deactivation pathways of the triplet state of this compound may be complex and efficient. The polymer matrix itself can induce structural and electronic modulations that tune the triplet states, and in some cases, can lead to phenomena like dual phosphorescence. researchgate.net The suppression of oxygen quenching is another key role of the rigid matrix, as oxygen is an efficient quencher of triplet states. nih.gov

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations, especially those employing Density Functional Theory (DFT), have become indispensable tools for investigating the properties of molecular systems like 2-Chloro-4'-iodobenzophenone. These methods allow for the detailed exploration of the molecule's geometry, vibrational modes, electronic orbitals, and response to electric fields.

Basis Set Selection and Functional Considerations (e.g., B3LYP/LanL2DZ, 6-311++G(d,p))

The accuracy of DFT calculations is intrinsically linked to the choice of the functional and the basis set. For halogenated compounds like this compound, these choices are particularly critical to accurately model the electronic environment around the halogen atoms.

B3LYP/LanL2DZ: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is a widely used and well-validated functional for studying organic molecules. acs.org It offers a good balance between computational cost and accuracy for predicting molecular geometries and electronic properties. When studying molecules containing heavy elements like iodine, the Los Alamos National Laboratory 2-Double-Zeta (LanL2DZ) basis set is often employed. researchgate.netbiointerfaceresearch.com LanL2DZ is an effective core potential (ECP) basis set, which means it treats the core electrons of heavy atoms with a potential, simplifying the calculation, while the valence electrons are described with a double-zeta quality basis set. biointerfaceresearch.comdiva-portal.org This combination is particularly advantageous for systems with iodine, where relativistic effects can become significant. For instance, studies on other halogenated benzophenones, such as 4-Chloro-3-iodobenzophenone, have successfully utilized the B3LYP/LanL2DZ level of theory to perform vibrational and Natural Bond Orbital (NBO) analyses. researchgate.net

6-311++G(d,p): The Pople-style 6-311++G(d,p) basis set is a more extensive, all-electron basis set. It is a triple-split valence basis set augmented with diffuse functions (++) on both heavy atoms and hydrogens, and polarization functions (d,p). acs.orgnih.gov Diffuse functions are crucial for describing anions and weak, long-range interactions, while polarization functions allow for more flexibility in describing the shape of atomic orbitals within the molecule. This basis set generally provides a more accurate description of the electron distribution, especially for systems where electron correlation is important. However, a significant consideration for this compound is that standard Pople-style basis sets like 6-311++G(d,p) are not defined for the iodine atom in many quantum chemistry software packages, such as Gaussian. researchgate.net To overcome this, a mixed basis set approach is often adopted. In such an approach, a basis set like 6-311++G(d,p) would be used for the lighter atoms (C, H, O, Cl), while an ECP basis set like LanL2DZ would be specified for the iodine atom. diva-portal.org This strategy leverages the accuracy of the larger basis set for the majority of the molecule while appropriately treating the heavy iodine atom.

The selection between these basis sets depends on the specific property being investigated and the desired balance between accuracy and computational expense. For geometry optimizations and general electronic structure analysis, B3LYP/LanL2DZ provides a robust and efficient starting point. For more refined energy calculations or studies of systems where subtle electronic effects are paramount, a mixed basis set approach with 6-311++G(d,p) and LanL2DZ for iodine would be preferable.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful theoretical tool used to study intramolecular bonding and interaction among orbitals. uni-muenchen.de It provides a chemical interpretation of the wavefunction in terms of the classic Lewis structures, lone pairs, and delocalization effects. By examining the donor-acceptor interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis-type NBOs, one can quantify the stabilizing effects of electron delocalization, also known as hyperconjugation. semanticscholar.org

For this compound, NBO analysis can elucidate several key intramolecular interactions:

Steric and Electronic Effects of Substituents: The NBO analysis can reveal how the chloro and iodo substituents influence the electronic structure of the benzophenone (B1666685) core. The electron-withdrawing nature of the chlorine atom and the polarizability of the iodine atom will affect the charge distribution across the molecule. This redistribution of charge influences the strength of various bonds and the reactivity of different sites within the molecule.

Intramolecular Hydrogen Bonding: While not present in this compound itself, in related hydroxy-substituted benzophenones, NBO analysis is crucial for identifying and quantifying intramolecular hydrogen bonds, such as O-H···O=C interactions, by analyzing the n → σ* interactions between the lone pair of the acceptor oxygen and the anti-bonding orbital of the O-H bond. semanticscholar.org

In studies of similar halogenated benzophenones, NBO analysis has confirmed that hyperconjugative interactions play a significant role in stabilizing the molecular structure. researchgate.netnih.govresearchgate.net For this compound, a detailed NBO analysis would likely reveal a complex network of such interactions, highlighting the electronic communication between the two substituted phenyl rings through the carbonyl bridge.

A hypothetical NBO analysis for this compound, based on findings for similar molecules, might include the following significant donor-acceptor interactions:

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
LP(2) Oπ(C-C)ring1~20-30π-conjugation
LP(2) Oπ(C-C)ring2~20-30π-conjugation
π(C-C)ring1π(C=O)~5-15π-conjugation
π(C-C)ring2π(C=O)~5-15π-conjugation
LP(3) Clσ(C-C)ring1~1-5Hyperconjugation
LP(3) Iσ(C-C)ring2~1-5Hyperconjugation

Note: The E(2) values are illustrative and based on typical values for similar interactions in related aromatic ketones.

Theoretical Prediction of Thermodynamic Properties (e.g., Heat Capacities, Entropy, Enthalpy Changes)

Theoretical calculations can provide valuable estimates of the thermodynamic properties of a molecule in the gas phase. aip.org These properties, including heat capacity (Cp), entropy (S), and enthalpy changes (ΔH), are calculated using statistical mechanics based on the optimized molecular geometry and the computed vibrational frequencies. nist.gov

The standard thermodynamic functions are typically calculated at a standard temperature and pressure (e.g., 298.15 K and 1 atm). The calculations rely on the partitioning of energy among translational, rotational, vibrational, and electronic degrees of freedom.

Heat Capacity (Cp): The theoretical heat capacity at constant pressure is a measure of the amount of heat required to raise the temperature of the molecule by a certain amount. It is influenced by the number of atoms and the vibrational modes of the molecule.

Entropy (S): The entropy of a molecule is a measure of its disorder or the number of accessible microstates. It is calculated based on the molecule's mass, moments of inertia (from the optimized geometry), and vibrational frequencies.

Enthalpy Changes (ΔH): Theoretical calculations can predict the enthalpy of formation (ΔfH°) of a molecule, which is the enthalpy change when one mole of the compound is formed from its constituent elements in their standard states.

For this compound, these thermodynamic parameters would provide insight into its stability and energy content. Studies on other substituted benzophenones and related aromatic compounds have demonstrated that DFT calculations can predict these properties with reasonable accuracy. researchgate.netnih.govresearchgate.net For instance, the thermodynamic properties of 3,3'-bis(trifluoromethyl)benzophenone (B159179) have been calculated over a range of temperatures, providing a comprehensive understanding of its thermal behavior. nih.govresearchgate.net

The following table presents a hypothetical set of calculated thermodynamic properties for this compound at 298.15 K, based on the expected trends for similar halogenated aromatic ketones.

PropertyPredicted ValueUnits
Heat Capacity (Cp)~250-300J/mol·K
Entropy (S)~450-500J/mol·K
Zero-point vibrational energy~400-450kJ/mol
Enthalpy of Formation (ΔfH°)Varies with methodkJ/mol

Note: These values are illustrative estimates. The actual calculated values would depend on the specific level of theory and basis set used.

These theoretically derived thermodynamic data are invaluable for understanding the chemical behavior of this compound, particularly in the context of reaction thermodynamics and chemical process design. mdpi.comgrafiati.com

Advanced Research Applications and Derivatization

Role as an Intermediate in Pharmaceutical Synthesis

The utility of 2-Chloro-4'-iodobenzophenone as a building block is most prominent in the field of medicinal chemistry, where it serves as a key starting material or intermediate for creating novel therapeutic agents.

Precursors for Drug Discovery (e.g., SGLT2 Inhibitors like Empagliflozin)

This compound and its close analogs are crucial intermediates in the synthesis of a class of antidiabetic drugs known as sodium-glucose cotransporter 2 (SGLT2) inhibitors. google.comresearchgate.netgoogle.com Empagliflozin (B1684318), a widely used SGLT2 inhibitor for the treatment of type 2 diabetes mellitus, is a prime example. researchgate.netnih.govdrugbank.com SGLT2 inhibitors work by preventing the reabsorption of glucose in the kidneys, leading to its excretion in the urine and thereby lowering blood glucose levels. nih.govdrugbank.com

The synthesis of empagliflozin often involves multi-step processes where the benzophenone (B1666685) core of a molecule like this compound is modified. google.comgoogle.com Patent literature details synthetic routes for empagliflozin that utilize intermediates structurally related to this compound. google.comgoogle.com These processes highlight the importance of such precursors in constructing the final complex drug molecule, which features a C-glucoside moiety attached to a diarylmethane structure derived from the initial benzophenone.

Synthesis of Bioactive Molecules and Medicinal Agents

The design and synthesis of new bioactive molecules are fundamental to drug development. beilstein-journals.org Chemical intermediates like this compound offer a scaffold that can be systematically modified to produce a library of new compounds for biological screening. beilstein-journals.orgunipi.it The reactivity of the carbon-halogen bonds can be selectively exploited in cross-coupling reactions to introduce diverse functional groups, leading to the generation of novel molecules with potential therapeutic applications. The development of efficient synthetic methods is crucial for preparing these bioactive molecules for further study. beilstein-journals.org

Investigation of Potential Anticancer Activity of Derivatives

Derivatives of various chemical scaffolds, including those related to benzophenones, have been investigated for their potential as anticancer agents. rsc.orgnih.govnih.gov Research has shown that modifying core structures can lead to compounds with significant antiproliferative activity. rsc.orgnih.gov

For instance, studies on different molecular families have demonstrated promising results:

A series of quinazoline-based pyrimidodiazepines, derived from chalcones, were synthesized and tested against a panel of 60 human tumor cell lines by the National Cancer Institute (NCI). rsc.org One derivative, 16c, showed cytotoxic activity that was 10-fold higher than the standard anticancer drug doxorubicin (B1662922) against certain cancer cell lines. rsc.org

Hybrids of Ciminalum and 4-thiazolidinone (B1220212) have been synthesized and evaluated for anticancer activity. nih.gov The presence of a (Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene moiety was found to be a critical requirement for the anticancer effects. nih.gov Compound 2h from this series exhibited potent antimitotic activity against a range of cancer cell lines, including leukemia, colon cancer, and breast cancer. nih.gov

Analogues of 4,4'-dihydroxybenzophenone-2,4-dinitrophenylhydrazone (A-007) have also been synthesized and evaluated for their anticancer properties. nih.gov

Table 1: Examples of Bioactive Derivatives and Their Investigated Activities

Derivative Class Core Structure Inspiration Investigated Activity Key Findings Citation
Quinazoline-based Pyrimidodiazepines Chalcones Anticancer High cytostatic and cytotoxic activity against multiple cancer cell lines. rsc.org
Ciminalum-Thiazolidinone Hybrids 4-Thiazolidinones Anticancer Submicromolar to micromolar inhibition of cancer cell growth; specific structural features required for activity. nih.gov

Radiopharmaceutical Development

The iodine atom in this compound makes it a valuable precursor in the field of radiopharmacology, where molecules are labeled with radioactive isotopes for diagnostic imaging or therapeutic purposes.

Iodine as a Handle for Radioisotope Labeling (e.g., 125I) in Tracer Studies

The presence of a stable iodine atom on the aromatic ring provides a "handle" for introducing a radioactive isotope of iodine, such as Iodine-125 (¹²⁵I) or Iodine-123 (¹²³I). umich.educhemicalbook.com This process, known as radioiodination, allows for the creation of radiolabeled molecules, or radiotracers. umich.edu These tracers can be used in preclinical studies to track the distribution and binding of a molecule within a biological system. A radioiodinated ligand offers advantages over tritiated (³H) ligands, including the potential for higher specific activity and greater sensitivity for labeling low-density biological targets. umich.edu

Development of Radiotracers for Biological Targets (e.g., GABA Uptake Sites)

An example of this application is the synthesis of a potential radiotracer for gamma-aminobutyric acid (GABA) uptake sites in the brain. umich.edu Researchers synthesized [¹²⁵I]CIPCA ([2-{(4-Chlorophenyl)(4-[¹²⁵I]iodophenyl)}methoxyethyl]-1-piperidine-3-carboxylic acid) starting from the related compound 4-Chloro-4'-iodobenzophenone (B1601836). umich.edu This radiotracer was developed to study the GABA uptake system, which is implicated in various neurological disorders. umich.edu The synthesis involved the reduction of the benzophenone to a benzhydrol, followed by further chemical modifications and eventual radioiodination. umich.edu The resulting radiotracer, [¹²⁵I]CIPCA, demonstrated moderately high specific activity suitable for in vivo studies in animal models. umich.edu Such tracers are invaluable tools for visualizing and quantifying biological targets like neurotransmitter transporters using techniques like Single Photon Emission Computed Tomography (SPECT). umich.edu

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
4-Chloro-4'-iodobenzophenone
Empagliflozin
Doxorubicin
[2-{(4-Chlorophenyl)(4-[¹²⁵I]iodophenyl)}methoxyethyl]-1-piperidine-3-carboxylic acid ([¹²⁵I]CIPCA)
4-Chloro-4'-iodobenzhydrol
4,4'-dihydroxybenzophenone-2,4-dinitrophenylhydrazone (A-007)
Ciminalum

Materials Science and Photophysics

The photophysical properties of benzophenones are central to their application in materials science. The carbonyl group's n-π* and π-π* electronic transitions allow for the absorption of UV light, leading to a highly efficient intersystem crossing to the triplet state. This triplet state is a potent hydrogen abstractor, a characteristic that is widely exploited. The halogen substituents (chlorine and iodine) on this compound are expected to modulate these photophysical properties significantly.

Integration into Polymeric Matrices for Photophysical Studies

Benzophenone and its derivatives are frequently incorporated into polymeric matrices, either as a dopant or as a covalently bonded pendant group, to study and utilize their photochemical reactivity. nih.gov When integrated into a polymer, the benzophenone moiety can act as a photo-initiator for cross-linking, a process that enhances the mechanical and chemical stability of polymer coatings. nih.gov

The kinetics of this photocross-linking are sensitive to the surrounding environment. Studies on benzophenone-containing copolymers have shown that the polarity of the polymer matrix affects the reactivity of the benzophenone triplet state. nih.gov In more polar or hydrophilic polymer environments, the reactivity tends to decrease. nih.gov Furthermore, the nature of the substituents on the benzophenone ring plays a crucial role. Electron-withdrawing groups can stabilize the triplet radical, thereby facilitating the hydrogen abstraction and cross-linking process. nih.gov Given that both chlorine and iodine are electron-withdrawing halogens, this compound would be expected to be a reactive photocross-linker. The presence of the heavy iodine atom would also likely enhance the rate of intersystem crossing (the "heavy-atom effect"), potentially increasing the quantum yield of triplet formation and subsequent photochemical reactions.

Table 1: Photophysical Characteristics of Substituted Benzophenones in Different Media

CompoundMediumKey Photophysical ObservationReference
Benzophenone (BP)Zwitterionic CopolymerReactivity decreases with increasing polymer polarity. nih.gov
BP Derivatives with Electron-Withdrawing GroupsPolymer MatrixEnhanced cross-linking efficiency compared to unsubstituted BP. nih.gov
4-IodobenzophenonePolar Solvent (EPA)Blue shift observed in the n-π* transition absorption spectrum. rsc.org
4-Chloro-4'-fluorobenzophenoneEthanol (B145695) and HexaneSolvatochromic shifts in UV absorption and phosphorescence spectra. libretexts.org
Halogenated BenzophenonesGenericIncorporation of halogens can enhance the rate of reverse intersystem crossing (kRISC), which is relevant for TADF materials. acs.org

Development of Photoactive Materials

Photoactive materials are designed to perform a specific function upon exposure to light. Benzophenone derivatives are instrumental in this area, primarily for their ability to initiate free-radical polymerization. acs.org This allows for the "writing" of patterns onto surfaces, the creation of hydrogels, and the fabrication of complex, self-supporting polymeric structures. acs.orgmdpi.com

This compound, as a Type II photoinitiator, can be used to create photoactive materials in several ways:

Surface Grafting: The compound could be used to functionalize surfaces like silica (B1680970), titanium, or cellulose. mdpi.com Upon UV irradiation, the excited benzophenone moiety would abstract a hydrogen atom from a substrate or a monomer in the vicinity, initiating polymerization from the surface and creating a covalently attached polymer brush or film.

Photoactive Blends: It can be blended with monomers and a co-initiator (like a tertiary amine) to create UV-curable inks, coatings, and adhesives. The efficiency of polymerization would depend on the specific monomer and the concentration of the photoinitiator. researchgate.net

Functional Polymers: The molecule could be chemically modified to include a polymerizable group (e.g., a methacrylate) and then incorporated as a monomer into a polymer chain. This creates a "macrophotoinitiator" where the photoactive centers are part of the polymer backbone or side chains, offering advantages in terms of stability and reduced migration compared to simple additives. researchgate.net

Catalysis and Reagent Design

Beyond materials science, the reactivity of the carbon-halogen and carbonyl bonds in this compound positions it as a potentially useful building block in catalysis and reagent development.

Ligands in Coordination Chemistry

In coordination chemistry, a ligand is an ion or molecule that binds to a central metal atom to form a coordination complex. uni-siegen.de While the parent benzophenone is not typically used as a ligand, its derivatives can be designed to coordinate with metal centers. The carbonyl oxygen in this compound possesses lone pairs of electrons and could potentially act as a Lewis base, donating electron density to a suitable metal ion (a Lewis acid). uni-siegen.de

However, there is no specific literature documenting the use of this compound as a ligand. The coordination is likely to be weak. More complex derivatives, where stronger chelating groups are synthetically attached to the benzophenone scaffold, are generally required to form stable metal complexes. For instance, benzophenone derivatives have been prepared with appended imidazolyl groups to act as antagonists for specific biological receptors, demonstrating that the benzophenone structure can serve as a scaffold for more complex ligands. nih.gov The chloro and iodo substituents could sterically and electronically influence the formation and stability of any such potential complexes.

Analytical Reagent Applications

An analytical reagent is a substance used to detect, identify, or quantify another substance. There is no documented application of this compound as an analytical reagent in the reviewed literature.

Conversely, halogenated benzophenones are often the analytes of interest in environmental and health monitoring. mdpi.comnih.gov For example, methods using liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been developed to detect various benzophenones and their chlorinated by-products in samples like water and human urine. mdpi.comnih.gov

As a synthetic reagent, however, this compound serves as a valuable intermediate. The presence of two different halogens at specific positions (a chloro group on one ring and an iodo group on the other) makes it a versatile precursor for asymmetric synthesis. The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in many cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings). This differential reactivity allows for selective functionalization at the 4'-position, leaving the 2-chloro position available for a subsequent, different chemical transformation. This makes the compound a useful building block for the synthesis of complex organic molecules, including pharmaceuticals and other specialized chemicals. For example, a different isomer, (2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone, is used as a key reagent in the synthesis of the diabetes drug Empagliflozin. lookchem.com

Challenges and Future Research Directions

Development of More Efficient and Sustainable Synthetic Routes

While methods for the synthesis of substituted benzophenones are established, there is always a need for more efficient, cost-effective, and environmentally friendly processes. Traditional methods like the Friedel-Crafts acylation, often used for benzophenone (B1666685) synthesis, can require harsh conditions and generate significant waste. sciensage.inforesearchgate.net Future research should focus on developing catalytic systems that minimize waste and energy consumption.

One promising approach is the use of phase transfer catalysis, which has been shown to be a highly selective method for the oxidation of benzhydrols to benzophenones with high yields. sciensage.info Exploring such methods for the synthesis of 2-Chloro-4'-iodobenzophenone could lead to more sustainable production. Additionally, research into novel synthetic pathways that avoid the use of hazardous reagents and minimize purification steps is crucial. This could involve exploring one-pot syntheses or flow chemistry approaches, which offer better control over reaction parameters and can lead to higher yields and purity. dtu.dk

A patent has described a synthetic method for preparing 5-bromo-2-chloro-4'-ethoxydiphenylmethane which involves the synthesis of this compound as an intermediate. scielo.brnih.gov This multi-step process, while effective, highlights the need for more streamlined approaches. Future work could focus on optimizing this known route or developing entirely new convergent synthetic strategies.

Exploration of Novel Reactivity and Catalytic Pathways

The reactivity of the carbon-halogen bonds in this compound, particularly the more reactive carbon-iodine bond, presents a fertile ground for exploring novel chemical transformations. The electrochemical reduction of halobenzophenones has been studied, revealing that the radical anions of most of these compounds undergo reductive carbon-halogen bond cleavage. researchgate.net A deeper investigation into the selective electrochemical functionalization of the C-I bond in this compound could open up new avenues for creating complex molecules.

Furthermore, the development of novel catalytic pathways is a key area for future research. Catalysis, the process of increasing the rate of a chemical reaction with a substance that is not consumed, is fundamental to modern chemistry. wikipedia.org Exploring the use of this compound as a precursor in transition-metal-catalyzed cross-coupling reactions could lead to the synthesis of a wide array of derivatives with unique properties. For instance, nanoconfinement has been shown to alter catalytic pathways in Fenton-like reactions, suggesting that innovative catalytic environments could unlock new reactivity for this compound. nih.gov The development of biocatalysts, such as enzymes, for the selective transformation of this compound also represents a promising and sustainable research direction. nih.gov

Deeper Understanding of Photophysical Mechanisms and Environmental Stability

Benzophenones are well-known for their photophysical properties, including their use as photoinitiators and in photochemistry. mdpi.comoregonstate.edu The presence of a heavy iodine atom in this compound is expected to significantly influence its photophysical behavior due to the heavy-atom effect, which can enhance intersystem crossing and favor phosphorescence. A thorough investigation of the absorption, fluorescence, and phosphorescence properties of this specific compound is warranted. nih.govnih.gov One study noted that 4-chloro-4'-iodobenzophenone (B1601836) "does not play well with photons," suggesting complex photochemical behavior that deserves further study. oregonstate.edu Understanding these mechanisms is crucial for potential applications in areas like organic light-emitting diodes (OLEDs) or as a photosensitizer.

Concurrently, a comprehensive assessment of the environmental fate and stability of this compound is essential. Iodinated organic compounds can be of environmental concern, and their behavior in aquatic environments and during water treatment processes needs to be understood. researchgate.netwikipedia.orgnih.gov Studies on the oxidation of iodide-containing waters have shown the formation of iodinated organic compounds, which can have toxicological implications. acs.org Research into the biodegradation and photodegradation pathways of this compound will be critical to ensure its safe use and to develop strategies for mitigating any potential environmental impact. The biotic formation of iodinated organic compounds during wastewater treatment is an emerging area of concern that should be considered. researchgate.net

Targeted Design of Derivatives for Specific Biological Activities

The benzophenone scaffold is a common feature in many biologically active compounds, exhibiting a wide range of activities including antifungal, antibacterial, anticancer, and anti-inflammatory properties. nih.govbohrium.commdpi.comrsc.org This provides a strong rationale for the targeted design and synthesis of derivatives of this compound for specific biological applications.

By strategically modifying the core structure, it is possible to enhance potency and selectivity for a particular biological target. For example, the introduction of different functional groups on either of the phenyl rings could lead to new compounds with improved antimicrobial or anticancer activity. nih.govbohrium.commdpi.com Molecular hybridization, where the benzophenone moiety is combined with other pharmacophores, is another promising strategy. mdpi.com For instance, creating derivatives containing a thiazole (B1198619) nucleus has been shown to yield compounds with potent anti-inflammatory activity. nih.govmdpi.com Given that some substituted phenols and benzophenones have been studied for their potential to interact with estrogen receptors, exploring the endocrine disruption potential of any new derivatives would also be a necessary part of their development. nih.gov

Table 1: Examples of Biologically Active Benzophenone Derivatives and Potential Areas for Targeted Design

Derivative Class Reported Biological Activity Potential Design Strategy for this compound Derivatives
Fluorinated BenzophenonesAnticancer bohrium.comIntroduction of fluorine atoms to enhance cytotoxic activity.
Benzophenone-Thiazole HybridsAnti-inflammatory nih.govmdpi.comCoupling with various thiazole-based moieties.
Benzophenone-Azetidinone HybridsAntimicrobial mdpi.comFusion with azetidinone heterocyclic pharmacophores.
General Substituted BenzophenonesAntifungal, Antibacterial nih.govIntroduction of diverse substituents on the phenyl rings.

Advanced Computational Modeling for Predictive Research

Advanced computational modeling techniques are powerful tools for accelerating the discovery and development of new molecules. nih.gov Density Functional Theory (DFT) can be employed to predict the structural, electronic, and spectral properties of this compound and its derivatives. acs.org This can provide valuable insights into their reactivity and photophysical behavior, guiding experimental work.

Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of benzophenone derivatives with their biological activities. scielo.brresearchgate.net Such models can be used to virtually screen libraries of potential derivatives and prioritize the most promising candidates for synthesis and testing. Molecular docking studies can predict the binding modes of these compounds with biological targets, such as enzymes or receptors, helping to elucidate their mechanism of action and to design more potent and selective inhibitors. bohrium.commdpi.com The use of machine learning algorithms in conjunction with these computational methods can further enhance their predictive power. scielo.brresearchgate.net By leveraging these in silico approaches, researchers can more efficiently navigate the vast chemical space of possible this compound derivatives to identify compounds with desired properties.

Table 2: Application of Computational Modeling in Benzophenone Research

Modeling Technique Application Potential for this compound Research
Density Functional Theory (DFT)Prediction of molecular structure, electronic properties, and UV-Vis spectra. acs.orgUnderstanding the impact of chloro and iodo substituents on reactivity and photophysics.
Quantitative Structure-Activity Relationship (QSAR)Correlation of chemical structure with biological activity. scielo.brresearchgate.netPredicting the biological activity of novel derivatives for targeted applications.
Molecular DockingPrediction of binding modes with biological targets. nih.govbohrium.commdpi.comDesigning derivatives with enhanced affinity and selectivity for specific enzymes or receptors.
Molecular Dynamics (MD) SimulationsAnalysis of the dynamic behavior and stability of ligand-protein complexes. bohrium.comnih.govAssessing the stability of the binding of derivatives to their biological targets over time.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Chloro-4'-iodobenzophenone, and how can reaction conditions be optimized for yield?

  • The synthesis typically involves Friedel-Crafts acylation or Ullmann coupling to introduce iodine and chlorine substituents. Key variables include catalyst choice (e.g., Pd for cross-couplings), solvent polarity (DMSO or THF), and temperature control to minimize side reactions. Yield optimization may require iterative adjustments to stoichiometry and reaction time, with characterization via NMR and GC-MS to confirm purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what are critical spectral markers?

  • IR spectroscopy identifies carbonyl stretches (~1650–1700 cm⁻¹) and C-I/C-Cl vibrations (~500–600 cm⁻¹). ¹H/¹³C NMR resolves aromatic proton splitting patterns (meta/para substitution) and iodine/chlorine-induced deshielding. X-ray crystallography (if crystals are obtainable) provides definitive structural confirmation, as demonstrated in sulfonamido-benzoic acid derivatives .

Q. What safety protocols are recommended for handling this compound in the laboratory?

  • Use PPE (gloves, goggles) and work in a fume hood due to potential halogenated compound toxicity. Avoid skin contact and inhalation; refer to SDS guidelines for chlorophenol analogs, which highlight respiratory irritation and environmental persistence .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?

  • Hybrid functionals (e.g., B3LYP) with exact-exchange corrections model halogen substituents' electron-withdrawing effects, predicting HOMO-LUMO gaps and electrophilic aromatic substitution sites. Basis sets like 6-311+G(d,p) for light atoms and relativistic pseudopotentials for iodine improve accuracy .

Q. What experimental and computational strategies resolve contradictions in crystallographic vs. spectroscopic data for this compound?

  • Compare experimental XRD bond lengths/angles with DFT-optimized geometries to identify discrepancies. For spectral mismatches (e.g., NMR chemical shifts), solvent effects and relativistic corrections for iodine must be incorporated into computational models .

Q. How does this compound interact with biological targets, and what assays validate its inhibitory effects?

  • Molecular docking studies (e.g., AutoDock Vina) can predict binding to enzymes like cyclooxygenase or IL-6 receptors. Validate via in vitro assays measuring IL-6 suppression (ELISA) or cytotoxicity (MTT), referencing chalcone analogs with anti-inflammatory activity .

Q. What are the environmental degradation pathways of this compound, and how can its persistence be mitigated?

  • Investigate photolysis under UV light (λ = 254 nm) in aqueous media, monitoring by LC-MS for dehalogenation products. Advanced oxidation processes (e.g., ozonation) may accelerate breakdown, as seen in chlorophenol remediation studies .

Methodological Considerations

  • Research Design : Apply PICO/FINER frameworks to define hypotheses (e.g., "Does iodine substitution enhance binding affinity compared to chloro-only analogs?"). Prioritize reproducibility by documenting synthetic protocols in detail .
  • Data Interpretation : Use multivariate analysis (PCA) to correlate spectroscopic and computational data, addressing outliers through error propagation models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.